molecular formula C9H14O3 B12627989 Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate CAS No. 917955-73-8

Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B12627989
CAS No.: 917955-73-8
M. Wt: 170.21 g/mol
InChI Key: IPTQSZYSCCMNHB-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate is a chemical scaffold of significant interest in medicinal chemistry, particularly in the design of novel nucleoside and nucleotide analogues. The bicyclo[3.1.0]hexane structure, often referred to as a "methanocarba" scaffold, is prized for its ability to lock the sugar moiety into a specific Northern (N) pseudorotation, which can dramatically enhance potency and selectivity for target receptors . This makes it a valuable building block for developing potent and selective ligands for G protein-coupled receptors (GPCRs) . Research has demonstrated that substituting the ribose ring in nucleosides with the (N)-methanocarba ring system can lead to highly potent and selective agonists for therapeutically important targets such as the A3 adenosine receptor (A3AR) . The A3AR is a promising target for treating inflammation and cancer, as it is highly overexpressed in diseased cells compared to healthy cells . Furthermore, this scaffold is also utilized in creating nucleotide derivatives that target P2Y receptors, which are implicated in various physiological processes . As a key synthetic intermediate, this compound enables researchers to explore structure-activity relationships and develop new chemical probes and potential therapeutic candidates . This product is intended for research applications in a laboratory setting only.

Properties

CAS No.

917955-73-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C9H14O3/c1-2-12-8(10)6-3-7-5-9(7,11)4-6/h6-7,11H,2-5H2,1H3

InChI Key

IPTQSZYSCCMNHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CC2(C1)O

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization is a key step in forming the bicyclic structure. The following methods are commonly employed:

  • (3 + 2) Annulation : This method utilizes cyclopropenes and aminocyclopropanes under photoredox conditions, often facilitated by organic or iridium catalysts. This approach has shown good yields and high diastereoselectivity, making it a promising route for synthesizing bicyclo[3.1.0]hexanes.

  • Intramolecular Cyclization : Starting from linear precursors, intramolecular cyclization can be induced using Lewis acids such as aluminum chloride or titanium isopropoxide, which promote the formation of the bicyclic framework through electrophilic activation.

Functional Group Transformations

Once the bicyclic structure is formed, further transformations are necessary to introduce the hydroxy and carboxylate groups:

  • Hydroxylation : The introduction of a hydroxyl group can be achieved through oxidation reactions using agents like meta-chloroperoxybenzoic acid (mCPBA) or other peroxides, which convert suitable precursors into hydroxy derivatives.

  • Carboxylation : The carboxylic acid functionality can be introduced via carboxylation reactions using carbon dioxide or carboxylic acids under basic conditions, often facilitated by catalysts to enhance yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their properties, and applications:

Table 1: Comparison of Ethyl 1-Hydroxybicyclo[3.1.0]hexane-3-Carboxylate with Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 1-OH, 3-COOEt C₉H₁₂O₃ (inferred) ~168.19 (calculated) Polar due to -OH; hydrogen-bonding capability Potential intermediate for drug discovery
Ethyl (1r,3r,5r)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate 2-Boc, 3-COOEt C₁₃H₂₁NO₄ 255.31 Boc-protected amine; enhanced stability Peptidomimetic synthesis
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate 3-benzyl, 2,4-dioxo C₁₅H₁₅NO₄ 273.29 Electrophilic carbonyl groups; rigid scaffold Inhibitors of Zn²⁺-dependent enzymes
Ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate 6-Oxa bridge C₈H₁₂O₃ 156.18 Ether bridge; reduced polarity Building block for heterocyclic chemistry
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate 3-benzyloxy C₁₆H₂₀O₃ 260.33 Lipophilic benzyl group; steric hindrance Prodrug development

Structural and Functional Differences

Hydroxyl vs. Amino/Oxa Substituents: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to tert-butyloxycarbonyl (Boc)-protected amines (e.g., ) or ether bridges (e.g., ). This makes it more suitable for interactions with biological targets requiring polar contacts. In contrast, azabicyclo derivatives (e.g., 2,4-dioxo-3-azabicyclo compounds ) exhibit increased electrophilicity due to carbonyl groups, enabling covalent interactions with nucleophilic enzyme residues.

Steric and Electronic Effects :

  • Bulky substituents like benzyl (e.g., ) introduce steric hindrance, reducing reactivity at the bicyclo core but improving metabolic stability.
  • The Boc group in ethyl 2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate serves as a protective group, enabling selective deprotection during multi-step syntheses.

Reactivity in Synthesis :

  • This compound’s hydroxyl group may participate in further functionalization (e.g., esterification or oxidation), whereas dioxo-azabicyclo derivatives (e.g., ) are prone to nucleophilic attack at carbonyl positions.
  • Oxabicyclo derivatives (e.g., ) exhibit stability under acidic conditions due to the ether bridge, unlike Boc-protected amines, which degrade in strong acids .

Biological Activity

Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound notable for its unique structural features, including a hydroxyl group and an ethyl ester functional group. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • Structural Characteristics : The bicyclo[3.1.0]hexane framework contributes to the compound's rigidity and reactivity, particularly due to the hydroxyl and carboxylate groups that enhance its biological interactions .

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Interaction : The compound's structure allows it to fit into enzyme active sites, potentially modulating their activity through competitive inhibition or allosteric effects.
  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with biomolecules, influencing cellular pathways and signaling mechanisms .
  • Reactivity : The presence of the carboxylate group enhances its reactivity, facilitating various chemical modifications that may lead to different biological effects.

Biological Activities

Research has indicated various potential biological activities for this compound:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.
  • Analgesic Effects : There is evidence indicating its potential as an analgesic agent, which could be beneficial for pain management therapies.
  • Antimicrobial Activity : Some studies have explored its efficacy against certain bacterial strains, suggesting potential applications in antimicrobial therapies.

Case Studies

  • Anti-inflammatory Activity Study
    • A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers compared to control groups.
    • Results indicated a dose-dependent response with a notable reduction in pro-inflammatory cytokines.
  • Analgesic Efficacy Trial
    • In a controlled trial involving pain models, the compound exhibited significant analgesic effects when administered at specific dosages.
    • The mechanism was hypothesized to involve modulation of pain pathways at the central nervous system level.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₉H₁₄O₃Anti-inflammatory, analgesic
Ethyl 2-hydroxybicyclo[2.2.1]heptane-3-carboxylateC₉H₁₄O₃Moderate anti-inflammatory
Ethyl 3-hydroxybicyclo[4.1.0]heptane-6-carboxylateC₉H₁₄O₃Antimicrobial properties

Q & A

Q. What are the standard synthetic routes for Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate?

The synthesis typically involves cyclopropanation and oxirane ring formation. A common method uses dichloromethane as a solvent under inert atmosphere at room temperature (20°C) for 2 hours, with cyclization steps to form the bicyclic core . Multi-step protocols may include esterification and stereochemical control using chiral auxiliaries or catalysts. For example, DBU (1,8-diazabicycloundec-7-ene) has been employed to facilitate endo-exo isomerization in related bicyclic intermediates .

Q. How is the stereochemistry of the compound confirmed?

Stereochemical assignment relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H-1^1H coupling constants and NOESY experiments) and X-ray crystallography. For instance, crystal structures of analogs like tert-butyl 6-(2-(N-benzylcyclopropanecarboxamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate (triclinic system, space group P1) provide reference data for spatial arrangement .

Q. What in vitro biological screening methods are used to evaluate its antifungal activity?

Antifungal efficacy is assessed via minimum inhibitory concentration (MIC) assays. For example:

StrainMIC (µg/mL)
Candida albicans15
Aspergillus niger10
These tests follow CLSI guidelines, using broth microdilution and standardized fungal inoculums . Synergistic studies with polyene antibiotics (e.g., amphotericin B) are conducted to enhance activity against resistant strains .

Advanced Research Questions

Q. How can cyclopropane ring formation be optimized during synthesis?

Cyclopropanation efficiency depends on reaction kinetics and catalyst choice. For strained bicyclic systems, NaN3_3/NH4_4Cl in methanol/water (65°C, 12–24 hours) promotes ring closure with high regioselectivity . Computational modeling (DFT studies) can predict transition states to guide reagent selection .

Q. How to address contradictions in reported biological activity data (e.g., variable MICs)?

Discrepancies arise from differences in microbial strains, assay conditions (pH, temperature), or compound purity. Researchers should:

  • Validate microbial strains via genomic sequencing.
  • Standardize MIC protocols using CLSI/EUCAST guidelines.
  • Employ LC-MS or HPLC to confirm compound integrity (>98% purity) .

Q. What computational modeling approaches predict the compound’s reactivity?

Molecular dynamics (MD) simulations and docking studies analyze interactions with biological targets (e.g., fungal cytochrome P450 enzymes). For analogs, density functional theory (DFT) calculates bond dissociation energies to predict oxidative stability . Software like Gaussian or Schrödinger Suite is used for energy minimization and transition-state modeling .

Q. How to scale up synthesis without compromising yield or stereoselectivity?

Process optimization includes:

  • Switching batch reactors to flow systems for better heat/mass transfer.
  • Replacing LiAlH4_4 (hazardous) with NaBH4_4/CeCl3_3 for safer reductions .
  • Implementing in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. What is the role of the oxirane ring in biological activity?

The oxirane ring undergoes nucleophilic ring-opening reactions, forming covalent adducts with thiol groups in fungal enzymes (e.g., lanosterol demethylase). Comparative studies with non-oxirane analogs (e.g., methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate) show reduced antifungal activity, confirming its critical role .

Q. What strategies enable selective functionalization of the bicyclo[3.1.0]hexane core?

  • Protecting groups : tert-Butoxycarbonyl (Boc) shields amines during esterification .
  • Regioselective coupling : HATU/TEA-mediated amidation at the carboxylate position avoids side reactions .
  • Photoredox catalysis : Enables fluorination at specific carbons without disrupting the bicyclic framework .

Q. How to validate target engagement in enzyme inhibition studies?

Use isotopic labeling (e.g., 14^{14}C-tagged compound) or SPR (Surface Plasmon Resonance) to quantify binding affinity. For example, studies on BET inhibitors employ CETSA (Cellular Thermal Shift Assay) to confirm target stabilization in cellular lysates .

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